LED209

Description

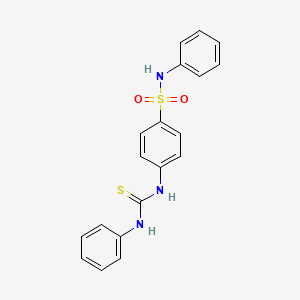

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDRSTUKPCLQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392338 | |

| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245342-14-7 | |

| Record name | LED-209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245342147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LED-209 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62AG9LR2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Siege: A Technical Guide to the Inhibition of QseC by LED209

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Antagonism and Allosteric Modification

Further investigation has revealed a more sophisticated mechanism: LED209 acts as a prodrug.[3][6] Upon interaction with QseC, this compound is believed to release its active "warhead," an isothiocyanate component. This active molecule then forms a covalent bond, allosterically modifying lysine residues on the QseC protein.[4][6] This irreversible modification impairs the sensor's function, effectively shutting down the signaling pathway. This anti-virulence approach is particularly advantageous as it does not inhibit bacterial growth, thus exerting less selective pressure for the development of drug resistance.[6]

Signaling Pathway: QseC/QseB Cascade and its Inhibition by this compound

The QseC signaling pathway is a canonical two-component system. The diagrams below illustrate the standard activation cascade and its disruption by this compound.

Caption: The QseC/QseB signaling cascade upon ligand binding.

Caption: Inhibition of the QseC signaling pathway by this compound.

Quantitative Data Summary

This compound demonstrates high potency, with significant inhibitory effects observed at picomolar to nanomolar concentrations. The following tables summarize the key quantitative findings from published research.

Table 1: Inhibitory Concentrations of this compound in Biochemical Assays

| Assay Type | Target | Ligand(s) | This compound Concentration | Observed Effect | Reference |

| Ligand Binding | Purified QseC | 5 µM Norepinephrine | 5 pM | Inhibition of ligand binding | [5] |

| Autophosphorylation | Purified QseC | 50 µM Epinephrine | 5 pM | Inhibition of autophosphorylation | [5][7] |

| High-Throughput Screen | EHEC | Endogenous AI-3 | ≤ 10 µM (IC₅₀) | Initial pool of 75 inhibitors identified | [5] |

Table 2: Effect of this compound on Virulence-Related Phenotypes

| Phenotype | Bacterial Strain(s) | This compound Concentration | Observed Effect | Reference |

| Virulence Gene Expression (ler, eae, flhDC, stx2A) | EHEC | 5 pM | Significant inhibition of gene expression | [5] |

| Biofilm Formation | EAEC O104:H4 | 5 nM | 37% reduction | [3] |

| Biofilm Formation | UPEC UTI89 | 5 nM | 35% reduction | [3] |

| Macrophage Survival | S. Typhimurium | Not Specified | 4-log decrease in survival | [3] |

| Attaching & Effacing Lesions | EHEC on epithelial cells | 5 pM | Abolished lesion formation | [5] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relied on several key biochemical and genetic assays. Detailed methodologies are provided below.

QseC Ligand Binding Assay

This assay measures the ability of an inhibitor to compete with a radiolabeled ligand for binding to purified QseC.

-

Protein Purification: The qseC gene is cloned and expressed in E. coli. The His-tagged QseC protein is purified from membrane fractions using nickel-affinity chromatography.

-

Liposome Reconstitution: Purified QseC is reconstituted into liposomes (e.g., E. coli polar lipid extract) to mimic its native membrane environment.

-

Binding Reaction: Reconstituted QseC is incubated in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂) with a constant concentration of tritiated norepinephrine ([³H]-NE).

-

Inhibition: Parallel reactions are set up with varying concentrations of this compound (or other test compounds) added prior to the radiolabeled ligand.

-

Separation and Scintillation Counting: The reaction mixture is filtered through a nitrocellulose membrane to separate protein-bound ligand from free ligand. The radioactivity retained on the filter is quantified using a liquid scintillation counter. A decrease in radioactivity compared to the no-inhibitor control indicates successful competitive binding.

In Vitro QseC Autophosphorylation Assay

This assay directly assesses the kinase activity of QseC and its inhibition by this compound.

-

Reaction Setup: Purified, liposome-reconstituted QseC is incubated in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).

-

Inhibition: this compound is added to the test samples at the desired concentration (e.g., 5 pM) and pre-incubated.

-

Phosphorylation Initiation: The phosphorylation reaction is initiated by adding ATP, including [γ-³²P]-ATP as a tracer, and the stimulating ligand (e.g., 50 µM epinephrine).

-

Quenching: The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at room temperature and is then stopped by adding SDS-PAGE loading buffer.

-

Analysis: The samples are resolved by SDS-PAGE. The gel is dried, and the phosphorylated QseC is visualized by autoradiography. A reduction in the radioactive signal in the this compound-treated lane indicates inhibition of autophosphorylation.

Quantitative Reverse Transcription PCR (qRT-PCR) for Virulence Gene Expression

This assay quantifies the downstream effects of QseC inhibition on gene transcription.

Caption: Experimental workflow for qRT-PCR analysis.

-

Bacterial Culture: EHEC (or other relevant strains) are grown in appropriate media (e.g., DMEM) to mid-logarithmic phase. Cultures are treated with a vehicle control (DMSO) or a specific concentration of this compound.

-

RNA Isolation: Bacterial cells are harvested, and total RNA is extracted using a commercial kit or Trizol-based methods.

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove genomic DNA contamination. First-strand complementary DNA (cDNA) is then synthesized using reverse transcriptase and random primers.

-

Quantitative PCR: The cDNA is used as a template for qPCR with primers specific to target virulence genes (e.g., ler, tir, stx2a) and a reference housekeeping gene (e.g., rpoA).

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene in the untreated control.

Conclusion

This compound represents a powerful tool for studying QseC-mediated signaling and serves as a lead compound for a new class of anti-virulence drugs. Its unique mechanism, involving the inhibition of ligand binding and subsequent allosteric modification of the QseC sensor kinase, effectively dismantles the pathogen's ability to coordinate a virulent attack without promoting resistance through bactericidal pressure. The methodologies outlined here provide a robust framework for the continued investigation of QseC inhibitors and their potential translation into novel therapeutic strategies against a broad spectrum of Gram-negative pathogens.

References

- 1. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]

- 2. Targeting QseC signaling and virulence for antibiotic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Discovery and Development of LED209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of LED209, a novel antivirulence agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in innovative approaches to combatting bacterial infections.

Discovery and Rationale

The emergence of antibiotic resistance is a significant threat to public health, necessitating the development of new therapeutic strategies.[1][2][3] One promising approach is the development of antivirulence drugs, which disarm pathogens without killing them, thereby potentially reducing the selective pressure for the development of resistance.[1][4]

Mechanism of Action

Subsequent structure-activity relationship (SAR) studies revealed that this compound is a potent prodrug.[1][2][3] Upon entering the bacterial cell, and presumably in close proximity to its target, this compound is cleaved, releasing an aniline group and its active "warhead," the isothiocyanate OM188.[1] This active component then acts as an allosteric inhibitor of QseC.[1][2][3]

The warhead covalently modifies lysines within the QseC protein, which prevents the binding of its cognate signals and inhibits its autophosphorylation.[2][3] This disruption of the QseC signaling cascade effectively blocks the downstream activation of virulence gene expression.[4][6][7]

dot

The inhibition of the QseC-dependent signaling system does not interfere with bacterial growth, which is a key characteristic of antivirulence therapies that may lead to a lower evolutionary pressure for developing drug resistance.[2][3][4]

dot

References

- 1. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.library.tamu.edu [scholars.library.tamu.edu]

- 4. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QseC Signaling in the Outbreak O104:H4 Escherichia coli Strain Combines Multiple Factors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]

LED209: A Technical Guide on its Chemical Properties and Biological Activity as a QseC Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LED209. While the inquiry specified an interest in this compound as a CXCR4 antagonist, a thorough review of the scientific literature reveals no evidence to support this activity. Instead, this compound is well-established and extensively documented as a potent and specific inhibitor of the bacterial histidine sensor kinase, QseC.[1][2][3][4][5] This document will, therefore, focus on the known mechanism of action of this compound as a novel anti-virulence agent that targets the QseC signaling pathway in various Gram-negative pathogens.

This compound represents a promising class of therapeutics that function by inhibiting bacterial virulence without directly impeding growth, which may apply less selective pressure for the development of drug resistance.[3][5] This guide will detail its chemical characteristics, mechanism of action, and provide a summary of key experimental findings and protocols.

Chemical Structure and Properties

This compound, with the IUPAC name N-phenyl-4-{[(phenylamino)thioxomethyl]amino}-benzenesulfonamide, is a small molecule inhibitor.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-phenyl-4-{[(phenylamino)thioxomethyl]amino}-benzenesulfonamide | [1] |

| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | MedChemExpress |

| Molecular Weight | 383.49 g/mol | MedChemExpress |

| CAS Number | 245342-14-7 | MedChemExpress |

| Appearance | Crystalline solid | Bertin Bioreagent |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: QseC Inhibition

The mechanism of this compound's action can be summarized in the following steps:

-

Prodrug Activation: this compound is a stable prodrug that, upon entering the bacterial cell, is thought to be activated.

-

Allosteric Modification: The active form of this compound does not compete with the natural ligands of QseC at the active site. Instead, it acts as an allosteric modulator, binding to a different site on the QseC protein.[5]

-

Inhibition of Autophosphorylation: This allosteric binding prevents the autophosphorylation of QseC, which is the critical first step in the signaling cascade.[3][4]

-

Downregulation of Virulence: By inhibiting QseC autophosphorylation, this compound effectively blocks the downstream signaling pathway, leading to a significant reduction in the expression of various virulence genes.[3][4]

It is crucial to note that this compound does not inhibit bacterial growth, a characteristic that distinguishes it from traditional antibiotics and makes it a promising anti-virulence agent.[3][5]

Mechanism of this compound as a QseC inhibitor in a bacterial cell.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the efficacy of this compound from various studies.

| Parameter | Value | Pathogen | Assay | Reference |

| In Vitro Efficacy | 5 pM | Enterohemorrhagic E. coli (EHEC) | Inhibition of virulence gene expression | [3] |

| In Vitro Efficacy | 5 nM | Enterohemorrhagic E. coli (EHEC) | Inhibition of virulence gene expression | [1] |

| In Vivo Dosage | 20 mg/kg | Salmonella typhimurium | Mouse survival study | [3] |

| In Vivo Dosage | 20 mg/kg | Francisella tularensis | Mouse survival study | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

High-Throughput Screening (HTS) for QseC Inhibitors

This protocol outlines the general steps used in the initial identification of this compound as a QseC inhibitor.

-

Bacterial Strain and Reporter System: An E. coli strain is engineered with a reporter gene (e.g., lacZ) under the control of a QseC-dependent promoter.

-

Compound Library Screening: A library of small molecules is screened at a specific concentration (e.g., 5 µM) in a 96- or 384-well plate format.[3]

-

Induction of QseC Signaling: The bacterial culture is stimulated with a known QseC agonist, such as epinephrine or norepinephrine, to induce the expression of the reporter gene.

-

Measurement of Reporter Activity: The activity of the reporter enzyme is measured (e.g., colorimetric assay for β-galactosidase).

-

Identification of Hits: Compounds that significantly reduce the reporter signal without affecting bacterial growth are identified as potential QseC inhibitors.

References

- 1. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:245342-14-7 | Highly selective for histidine sensor kinase QseC | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]

- 5. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Virulence Effect of LED209 on Gram-Negative Bacteria: A Technical Guide

An In-depth Examination of the QseC Inhibitor LED209 and its Impact on Bacterial Signaling and Virulence

Executive Summary

In the face of rising antimicrobial resistance, novel therapeutic strategies that disarm pathogens rather than kill them are of paramount importance. This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, a potent and selective antagonist of the quorum-sensing sensor kinase QseC in Gram-negative bacteria. This compound functions as an anti-virulence agent, effectively inhibiting the expression of key virulence factors without affecting bacterial growth, thereby reducing the selective pressure for drug resistance. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the targeted signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working on the next generation of antibacterial therapies.

Introduction: The QseC Signaling Pathway - A Key Virulence Regulator

Upon binding of these signaling molecules, QseC undergoes autophosphorylation. The phosphate group is then transferred to the cognate response regulator, QseB, which in turn modulates the transcription of a cascade of virulence genes.[5] These genes are often involved in processes critical for pathogenesis, such as adhesion, toxin production, and biofilm formation.[6][7] Given its central role in virulence and its conservation across a range of Gram-negative pathogens, QseC has emerged as an attractive target for the development of novel anti-virulence therapies.[2][3][4]

This compound: A Potent Inhibitor of QseC Signaling

This compound is a small molecule that has been identified as a highly selective and potent inhibitor of QseC.[2][3][4] It functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the bacterial cell.[3][4] The active "warhead" of this compound allosterically modifies lysine residues in QseC, which impairs its ability to autophosphorylate in response to signaling molecules.[2][3][4] By inhibiting this initial step in the signaling cascade, this compound effectively blocks the downstream activation of virulence gene expression.[5][6]

A critical feature of this compound is its mode of action as an anti-virulence, rather than a bactericidal or bacteriostatic, agent. It does not inhibit the growth of Gram-negative bacteria, a characteristic that is advantageous in mitigating the development of drug resistance.[2][3][4]

Data Presentation: Efficacy of this compound

The efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Parameter | Value | Description | Reference |

| IC50 (QseC Inhibition) | ≤ 10 µM | Median inhibitory concentration for a pool of potential inhibitors from which this compound was selected. | [2] |

| Effective Concentration (In Vitro) | 5 pM - 50 nM | Concentration range shown to inhibit virulence gene expression and biofilm formation in various Gram-negative bacteria. | [2][3] |

| Effective Dose (In Vivo) | 20 mg/kg | Oral dose shown to be effective in murine models of infection. | [2][3] |

| Organism | Assay | This compound Concentration | Observed Effect | Reference |

| Escherichia coli (EHEC) | qRT-PCR (ler, stx2a expression) | 5 nM | Significant decrease in virulence gene expression. | [3] |

| Escherichia coli (EHEC) | HeLa cell attachment | 5 pM | Abolished attaching and effacing lesion formation. | [5] |

| Salmonella Typhimurium | Macrophage survival assay | 5 nM | Reduced intracellular survival. | [2] |

| Francisella tularensis | Macrophage survival assay | 5 nM | 10-fold reduction in bacterial recovery. | [2] |

| Vibrio parahaemolyticus | Biofilm formation | Not specified (nM range) | Significant decrease in biofilm formation. | [8] |

| Multi-drug resistant clinical isolates (UPEC, Klebsiella, P. aeruginosa) | Biofilm formation | 5 nM | Significant reduction in biofilm formation. | [3] |

| Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Gram-negative bacteria | This compound does not inhibit pathogen growth. | [2][3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound.

QseC Autophosphorylation Inhibition Assay

This assay biochemically assesses the ability of this compound to inhibit the autophosphorylation of QseC.

Materials:

-

Purified, reconstituted QseC in liposomes

-

[γ-³²P]ATP

-

Signaling molecule (e.g., epinephrine)

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂)

-

SDS-PAGE apparatus and reagents

-

Phosphorimager

Protocol:

-

Pre-incubate purified QseC with varying concentrations of this compound or vehicle control (DMSO) in reaction buffer for 15-30 minutes at room temperature.

-

Initiate the phosphorylation reaction by adding the signaling molecule (e.g., 50 µM epinephrine) and [γ-³²P]ATP.

-

Incubate the reaction for 10-20 minutes at room temperature.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the bands corresponding to phosphorylated QseC using a phosphorimager to quantify the level of inhibition.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol measures the effect of this compound on the transcription of specific virulence genes.

Materials:

-

Bacterial culture of the Gram-negative strain of interest

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument and reagents (e.g., SYBR Green)

-

Primers for target virulence genes and a housekeeping gene (for normalization)

Protocol:

-

Grow the bacterial culture to the desired optical density (e.g., mid-log phase).

-

Treat the culture with the desired concentration of this compound or vehicle control and incubate for a specified time.

-

Harvest the bacterial cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using primers for the target virulence genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.

In Vitro Biofilm Formation Assay

This assay quantifies the effect of this compound on the ability of bacteria to form biofilms.

Materials:

-

Bacterial culture

-

This compound

-

96-well microtiter plates

-

Growth medium

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

Protocol:

-

Dilute the overnight bacterial culture in fresh growth medium.

-

Add the diluted culture to the wells of a 96-well plate containing varying concentrations of this compound or a vehicle control.

-

Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking to allow for biofilm formation.

-

Carefully remove the planktonic cells by washing the wells with a gentle stream of water or buffer.

-

Stain the adherent biofilms by adding 0.1% Crystal Violet to each well and incubating for 15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the stained biofilm by adding 30% acetic acid to each well.

-

Quantify the biofilm formation by measuring the absorbance of the solubilized Crystal Violet at a specific wavelength (e.g., 550 nm) using a plate reader.

Murine Model of Infection

This in vivo protocol assesses the efficacy of this compound in a live animal model.

Materials:

-

Pathogenic Gram-negative bacterial strain

-

Laboratory mice (e.g., BALB/c or C57BL/6)

-

This compound formulated for oral administration

-

Vehicle control

-

Appropriate caging and animal care facilities

Protocol:

-

Infect the mice with a lethal or sub-lethal dose of the bacterial pathogen via an appropriate route (e.g., intraperitoneal, intranasal).

-

Administer this compound (e.g., 20 mg/kg) or the vehicle control to the mice at specified time points (e.g., pre- and/or post-infection).

-

Monitor the mice for signs of illness and survival over a set period.

-

At the end of the experiment, euthanize the mice and harvest relevant organs (e.g., spleen, liver).

-

Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (CFU/gram of tissue).

-

Compare the survival rates and bacterial loads between the this compound-treated and control groups to assess the in vivo efficacy of the compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the QseC signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Caption: The QseC signaling pathway in Gram-negative bacteria.

Caption: Mechanism of action of this compound as a QseC inhibitor.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising step forward in the development of anti-virulence therapeutics. By specifically targeting the QseC sensor kinase, it effectively shuts down a key signaling pathway that controls virulence in a broad range of Gram-negative pathogens. Its unique mechanism of action, which uncouples virulence from bacterial viability, offers a compelling strategy to combat bacterial infections while potentially minimizing the emergence of resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other QseC inhibitors as a new class of antibacterial agents.

References

- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]

The Role of QseC in Bacterial Pathogenesis: A Technical Guide for Researchers

An In-depth Examination of a Key Adrenergic Sensor and its Implications for Virulence and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

The QseC Signaling Cascade: A Central Hub for Virulence Regulation

QseC is the sensor kinase component of the QseBC two-component system.[5][6] Upon binding its cognate signals, QseC undergoes autophosphorylation on a conserved histidine residue.[1] The phosphate group is then transferred to a conserved aspartate residue on its cognate response regulator, QseB.[1][2] Phosphorylated QseB (QseB-P) then acts as a transcriptional regulator, binding to the promoter regions of target genes to either activate or repress their expression.[1][7]

A critical aspect of QseC function is its phosphatase activity. QseC can dephosphorylate QseB-P, providing a mechanism for fine-tuning the cellular response and resetting the system.[5] This dual kinase and phosphatase activity allows for precise control over the phosphorylation state of QseB and, consequently, the expression of virulence genes.[5]

In addition to its cognate partner QseB, QseC has been shown to engage in crosstalk with other response regulators, thereby expanding its regulatory network. In enterohemorrhagic E. coli (EHEC), QseC can phosphorylate KdpE and QseF, which in turn regulate the expression of the locus of enterocyte effacement (LEE) and Shiga toxin, respectively.[7][8][9] This intricate signaling network positions QseC as a master regulator of virulence in several important human pathogens.

Caption: The QseC signaling cascade in response to host hormones and bacterial autoinducers.

Quantitative Analysis of QseC-Mediated Gene Regulation

The activation of the QseC signaling pathway leads to significant changes in the expression of genes crucial for bacterial pathogenesis. Deletion of qseC has been shown to attenuate virulence in various pathogens, including EHEC, Salmonella enterica serovar Typhimurium, and Pasteurella multocida.[2][10][11] The following tables summarize the quantitative changes in the expression of key virulence-associated genes regulated by QseC.

Table 1: QseC-Dependent Gene Regulation in Enterohemorrhagic E. coli (EHEC)

| Gene/Operon | Function | Condition | Fold Change (WT vs. ΔqseC) | Reference |

| flhDC | Master regulator of flagellar synthesis and motility | DMEM | ↓ 4-fold | [12] |

| ler (LEE1) | Master regulator of the Locus of Enterocyte Effacement | DMEM | ↓ (significant) | [1] |

| nleA | Non-LEE encoded effector protein | LB | ↑ (repressed by QseC) | [1] |

| stx2A | Shiga toxin 2, subunit A | DMEM with epinephrine | ↓ (significant) | [1] |

Table 2: QseC-Dependent Gene Regulation in Salmonella enterica serovar Typhimurium

| Gene/Operon | Function | Condition | Fold Change (WT vs. ΔqseC) | Reference |

| sipA (SPI-1) | Type III secretion system effector, invasion | In vivo (spleen) | ↓ ~2.5-fold | [10] |

| sopB (SPI-1) | Type III secretion system effector, invasion | In vivo (spleen) | ↓ ~2-fold | [10] |

| sifA (SPI-2) | Type III secretion system effector, intracellular survival | In vivo (spleen) | ↓ >10-fold | [13] |

| flhD | Flagellar biosynthesis | Motility agar | ↓ ~2-fold | [10] |

Experimental Protocols

A thorough understanding of QseC's role in pathogenesis relies on a variety of specialized experimental techniques. This section provides detailed methodologies for key experiments cited in the study of QseC.

Protocol 1: QseC-QseB Phosphotransfer Assay

This assay is used to demonstrate the direct transfer of a phosphate group from the sensor kinase QseC to its cognate response regulator QseB.

Caption: Workflow for the in vitro QseC-QseB phosphotransfer assay.

Materials:

-

Purified QseC-containing membrane vesicles

-

Purified QseB protein

-

Kinase buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

-

[γ-³²P]ATP (3000 Ci/mmol)

-

SDS-PAGE sample buffer

-

SDS-PAGE gels

-

Phosphor imager system

Procedure:

-

QseC Autophosphorylation:

-

In a microcentrifuge tube, combine 10 µg of QseC-containing membrane vesicles with 1x kinase buffer.

-

Initiate the autophosphorylation reaction by adding 10 µCi of [γ-³²P]ATP.

-

Incubate at room temperature for 30 minutes.

-

-

Phosphotransfer to QseB:

-

To the autophosphorylated QseC reaction, add 5 µg of purified QseB protein.

-

Incubate at room temperature.

-

-

Time Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove a 10 µL aliquot of the reaction mixture.

-

-

Reaction Quenching and Electrophoresis:

-

Immediately mix the aliquot with 5 µL of 3x SDS-PAGE sample buffer to stop the reaction.

-

Separate the proteins on a 12% SDS-PAGE gel.

-

-

Visualization:

-

Dry the gel and expose it to a phosphor screen overnight.

-

Visualize the radiolabeled proteins using a phosphor imager. A decrease in the radioactive signal from QseC and a corresponding increase in the signal from QseB over time indicates successful phosphotransfer.

-

Protocol 2: Construction of a qseC Deletion Mutant

The generation of a qseC null mutant is essential for studying its function through comparative analysis with the wild-type strain. The lambda Red recombinase system is a commonly used method.

Caption: Workflow for creating a qseC gene deletion mutant using lambda Red recombinase.

Materials:

-

Wild-type bacterial strain

-

Plasmid carrying the lambda Red recombinase genes (e.g., pKD46)

-

Plasmid with an antibiotic resistance cassette flanked by FRT sites (e.g., pKD4)

-

Primers with homology to the regions flanking qseC and to the resistance cassette

-

Electroporator

-

L-arabinose

-

Appropriate antibiotics

Procedure:

-

Primer Design and PCR:

-

Design primers with 5' extensions homologous to the 50 bp upstream and downstream of the qseC coding sequence and 3' ends that anneal to the antibiotic resistance cassette template plasmid.

-

Perform PCR to amplify the resistance cassette with the flanking homology arms.

-

-

Preparation of Electrocompetent Cells:

-

Grow the wild-type strain carrying the lambda Red plasmid at 30°C in LB broth containing the appropriate antibiotic to an OD₆₀₀ of 0.4-0.6.

-

Induce the expression of the lambda Red recombinase by adding L-arabinose to a final concentration of 10 mM and incubating for an additional hour.

-

Prepare electrocompetent cells by washing the culture multiple times with ice-cold sterile water or 10% glycerol.

-

-

Electroporation and Selection:

-

Electroporate the purified PCR product into the electrocompetent cells.

-

Plate the transformed cells on LB agar containing the antibiotic corresponding to the resistance cassette and incubate at 37°C.

-

-

Verification of Mutants:

-

Screen antibiotic-resistant colonies by PCR using primers that anneal outside the qseC locus. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

-

Confirm the deletion by DNA sequencing.

-

-

Removal of the Resistance Cassette (Optional):

-

Transform the confirmed mutant with a plasmid expressing the FLP recombinase (e.g., pCP20) to excise the resistance cassette, leaving a small "scar" sequence.

-

Protocol 3: Bacterial Motility Assay

This assay is used to assess the swimming motility of bacteria, a phenotype often regulated by QseC.

Materials:

-

Soft agar plates (e.g., 0.3% agar in LB)

-

Bacterial cultures grown to mid-log phase

-

Sterile toothpicks or pipette tips

Procedure:

-

Inoculation:

-

Using a sterile toothpick or pipette tip, gently touch a single colony from a fresh agar plate or take a small aliquot from a liquid culture.

-

Carefully stab the center of a soft agar plate, being careful not to touch the bottom of the plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 16-24 hours.

-

-

Analysis:

-

Motility is observed as a turbid zone of growth spreading from the point of inoculation.

-

Measure the diameter of the zone of growth. A smaller diameter in the ΔqseC mutant compared to the wild-type indicates a motility defect.

-

Protocol 4: Murine Model of Salmonella Typhimurium Infection

This in vivo model is used to assess the role of QseC in the virulence of S. Typhimurium.

Caption: Workflow for a murine model of Salmonella Typhimurium infection.

Materials:

-

Wild-type and ΔqseCS. Typhimurium strains

-

Susceptible mouse strain (e.g., C57BL/6)

-

Streptomycin (for pre-treatment to disrupt gut microbiota)

-

Oral gavage needles

-

Sterile PBS

-

Tissue homogenizer

-

LB agar plates with appropriate antibiotics

Procedure:

-

Mouse Pre-treatment:

-

Twenty-four hours prior to infection, administer streptomycin (20 mg/mouse) to the mice via oral gavage to reduce the resident gut microbiota.

-

-

Preparation of Inoculum:

-

Grow wild-type and ΔqseCS. Typhimurium strains overnight in LB broth.

-

Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/100 µL).

-

-

Infection:

-

Infect mice with 100 µL of the bacterial suspension via oral gavage.

-

-

Monitoring and Sample Collection:

-

Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

-

At predetermined time points (e.g., 3 and 5 days post-infection), euthanize a subset of mice.

-

-

Bacterial Load Determination:

-

Aseptically harvest organs such as the spleen, liver, and cecum.

-

Weigh the tissues and homogenize them in sterile PBS.

-

Plate serial dilutions of the homogenates on LB agar with the appropriate antibiotic to enumerate the bacterial load (CFU per gram of tissue).

-

-

Data Analysis:

-

Compare the bacterial loads in the organs of mice infected with the wild-type strain to those infected with the ΔqseC mutant. A significantly lower bacterial load in the mutant-infected group indicates attenuation of virulence.

-

QseC as a Target for Anti-Virulence Drug Development

The central role of QseC in regulating the virulence of numerous bacterial pathogens makes it an attractive target for the development of novel anti-virulence therapies.[4][13] Unlike traditional antibiotics that kill bacteria and can lead to the development of resistance, anti-virulence drugs aim to disarm pathogens by inhibiting their ability to cause disease.

Small molecule inhibitors that specifically block the QseC signaling pathway have been identified through high-throughput screening.[13] These inhibitors prevent the autophosphorylation of QseC in response to host and bacterial signals, thereby blocking the downstream activation of virulence genes.[13] Such compounds have shown promise in reducing the virulence of pathogens like Salmonella and Francisella tularensis in preclinical models of infection.[13]

Caption: High-throughput screening workflow for the identification of QseC inhibitors.

Conclusion

QseC stands as a critical sensor and regulator at the host-pathogen interface. Its ability to perceive both host-derived stress signals and bacterial communication molecules allows for a sophisticated and coordinated control of virulence. The in-depth understanding of the QseC signaling cascade, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for dissecting the complexities of bacterial pathogenesis. Furthermore, the continued exploration of QseC as a therapeutic target holds significant promise for the development of novel anti-virulence strategies to combat infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. A Mouse Infection Model with a Wildtype Salmonella enterica Serovar Typhimurium Strain for the Analysis of Inflammatory Innate Immune Cells [bio-protocol.org]

- 4. Rabbit ileal loop test | DOCX [slideshare.net]

- 5. Murine models of Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Virulence of an Atypical Enteropathogenic Escherichia coli Strain In Vitro and In Vivo and the Influence of Type Three Secretion System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Item - QseC phosphotransfers to the response regulators QseB, QseF and KdpE. - Public Library of Science - Figshare [plos.figshare.com]

- 9. Foodborne infection of mice with Salmonella Typhimurium | PLOS One [journals.plos.org]

- 10. QseC Mediates Salmonella enterica Serovar Typhimurium Virulence In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. QseC-mediated dephosphorylation of QseB is required for expression of genes associated with virulence in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cross-talk between QseBC and PmrAB two-component systems is crucial for regulation of motility and colistin resistance in Enteropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

LED209: A Technical Guide to a Broad-Spectrum Antivirulence Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In an era marked by the escalating threat of antimicrobial resistance, novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms are of paramount importance. This technical guide provides an in-depth overview of LED209, a promising small-molecule, broad-spectrum antivirulence agent. This compound functions as a prodrug that selectively targets the conserved bacterial histidine sensor kinase QseC, a critical component of interkingdom signaling that regulates virulence in a wide array of Gram-negative pathogens. By inhibiting QseC, this compound effectively disarms pathogens without exerting direct pressure on their growth, thereby potentially mitigating the rapid emergence of resistance. This document details the mechanism of action of this compound, summarizes key quantitative in vitro and in vivo efficacy data, provides detailed experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound and its Target, QseC

Mechanism of Action

This compound employs a unique mechanism of action as a prodrug. Following its entry into the bacterial cell, it is believed that the interaction with its target, QseC, facilitates the cleavage of an aniline group, releasing the active warhead, isothiocyanate OM188. This active compound then allosterically modifies lysine residues within the QseC protein, impairing its ability to bind signaling molecules and undergo autophosphorylation[3]. This inhibition of the initial step in the signaling cascade effectively shuts down the downstream expression of virulence factors[1][3]. A key advantage of this antivirulence approach is that this compound does not inhibit bacterial growth, which is hypothesized to exert less selective pressure for the development of drug resistance compared to traditional antibiotics[1][3].

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Pathogen | Assay Type | Key Virulence Gene(s) | Concentration of this compound | Observed Effect | Reference(s) |

| Enterohemorrhagic E. coli (EHEC) | qRT-PCR | ler, tir, stx2a | 5 nM | Significant decrease in gene expression | [3] |

| Enterohemorrhagic E. coli (EHEC) | Fluorescent Actin Staining (FAS) | - | 5 nM | Inhibition of attaching and effacing (A/E) lesions | [3] |

| Salmonella enterica serovar Typhimurium | qRT-PCR | sifA | 50 nM | Decreased expression of sifA | [3] |

| Francisella tularensis | Macrophage Infection Assay | - | 5 nM | 10-fold reduction in recovery from macrophages | [1] |

| Vibrio parahaemolyticus (AHPND strain) | Growth and Motility Assays | - | 50-100 µM | Neutralized catecholamine-induced growth and motility | [5] |

| Enteroaggregative E. coli (EAEC) O104:H4 | Biofilm Formation Assay | - | 5 nM | 37% reduction in biofilm formation | [3] |

| Uropathogenic E. coli (UPEC) UTI89 | Biofilm Formation Assay | - | 5 nM | 35% reduction in biofilm formation | [3] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Pathogen | Mouse Strain | Infection Model | This compound Dosage | Outcome | Reference(s) |

| Salmonella enterica serovar Typhimurium | BALB/c | Intraperitoneal lethal dose (106 CFU) | Single oral dose of 20 mg/kg, 3 hours pre-infection | Increased survival compared to vehicle control | [3] |

| Salmonella enterica serovar Typhimurium | BALB/c | Intraperitoneal lethal dose (106 CFU) | Multiple oral doses of 20 mg/kg (pre- and post-infection) | Significantly increased survival compared to vehicle control | [3] |

| Francisella tularensis | C3H/HeN | Intranasal infection (30 CFU) | Single oral dose of 20 mg/kg, 3 hours post-infection | 80% survival at day 9, compared to 10% in the untreated group | [1] |

| Enteroaggregative E. coli (EAEC) O104:H4 | C57BL/6 | Oral gavage (1010 CFU) | Daily oral gavage of 58.8 mg/kg | Lower efficiency of colonization (reduced CFU in feces) compared to vehicle-treated group | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's antivirulence properties.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol is adapted from studies on EHEC treated with this compound[3].

-

Bacterial Culture and Treatment: Grow EHEC to the mid-logarithmic phase in a suitable medium (e.g., LB broth). Add this compound (dissolved in DMSO) to the desired final concentration (e.g., 5 nM) or an equivalent volume of DMSO as a vehicle control. Continue incubation to the late logarithmic phase.

-

RNA Isolation: Harvest bacterial cells by centrifugation. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Treat RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with random primers.

-

qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for the target virulence genes (e.g., ler, tir, stx2a) and a housekeeping gene for normalization (e.g., rpoA), and a SYBR Green-based PCR master mix.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment group to the vehicle control.

Primers for EHEC virulence genes (example sequences):

-

ler-F: 5'-CCG GTT TTG TCC AGG TTA TC -3'

-

ler-R: 5'-TGC TGA TGG CAT TCT TGA AC -3'

-

tir-F: 5'-CAG GCA GCA GAA GTC AAA AG -3'

-

tir-R: 5'-GCT TCG CTG TGA TCT TCT TC -3'

-

stx2a-F: 5'-AAT GAC ACC TGA TGA AAA CTG G -3'

-

stx2a-R: 5'-GCG TCA TCG TAT ACA CAG GAG -3'

Murine Model of Salmonella Infection

This protocol is a generalized procedure based on studies demonstrating the in vivo efficacy of this compound[3].

-

Animal Model: Use an appropriate mouse strain (e.g., BALB/c). All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.

-

Bacterial Inoculum Preparation: Grow S. enterica serovar Typhimurium overnight in LB broth. Subculture the bacteria and grow to the mid-logarithmic phase. Harvest the bacteria by centrifugation and resuspend in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 107 CFU/mL for a 106 CFU dose in 0.1 mL).

-

This compound Administration: Prepare a formulation of this compound for oral gavage (e.g., in a vehicle of 0.5% methylcellulose and 0.2% Tween 80). Administer the desired dose (e.g., 20 mg/kg) to the treatment group of mice. Administer an equal volume of the vehicle to the control group. The timing of administration can be varied (e.g., single dose pre-infection, multiple doses pre- and post-infection).

-

Infection: At the specified time relative to this compound administration, infect the mice with the prepared bacterial inoculum via the desired route (e.g., intraperitoneal injection).

-

Monitoring and Endpoint Analysis: Monitor the mice for signs of illness and survival over a set period (e.g., 14 days). For bacterial burden analysis, euthanize a subset of mice at specific time points post-infection, aseptically harvest organs (e.g., spleen, liver), homogenize the tissues, and plate serial dilutions on selective agar (e.g., XLD agar) to determine the number of colony-forming units (CFU) per gram of tissue.

Fluorescent Actin Staining (FAS) for Attaching and Effacing (A/E) Lesion Formation

This protocol is for visualizing A/E lesions, a hallmark of EHEC pathogenesis, and its inhibition by this compound[3].

-

Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and grow to semi-confluence in a suitable cell culture medium.

-

Infection: Wash the HeLa cells with PBS and infect with EHEC at a specified multiplicity of infection (MOI) in the presence of this compound (e.g., 5 nM) or a vehicle control. Incubate for a period sufficient for A/E lesion formation (e.g., 6 hours).

-

Fixation and Permeabilization: Wash the infected cells with PBS to remove non-adherent bacteria. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Stain for F-actin by incubating the cells with a fluorescently-labeled phalloidin conjugate (e.g., FITC-phalloidin) for 30-60 minutes at room temperature in the dark. A counterstain for DNA (e.g., DAPI) can be included to visualize both the host cell nuclei and the bacteria.

-

Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A/E lesions will appear as intense spots of fluorescently-labeled actin accumulation beneath the adherent bacteria. Quantify the percentage of infected cells with A/E lesions.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Caption: The QseC signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of antivirulence therapy. Its novel mechanism of action, targeting the conserved QseC sensor kinase, provides a promising strategy to combat a broad range of Gram-negative pathogens. The data summarized in this guide demonstrate its potential to mitigate virulence both in vitro and in vivo without directly impacting bacterial viability, a characteristic that may slow the development of resistance. The detailed protocols and conceptual diagrams provided herein are intended to serve as a valuable resource for researchers in academia and industry who are dedicated to developing the next generation of antimicrobial agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, expanding the scope of its activity against a wider range of pathogens, and exploring its potential in combination therapies with traditional antibiotics. The continued investigation of QseC inhibitors like this compound is a critical step towards addressing the global challenge of antimicrobial resistance.

References

- 1. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The two-component QseBC signalling system regulates in vitro and in vivo virulence of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QseC-mediated dephosphorylation of QseB is required for expression of genes associated with virulence in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]

- 6. QseC Signaling in the Outbreak O104:H4 Escherichia coli Strain Combines Multiple Factors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LED209 in In Vitro Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LED209 is a potent and selective small molecule inhibitor of the bacterial quorum sensing sensor kinase QseC. As a first-in-class antivirulence agent, this compound presents a novel strategy to combat bacterial infections by disarming pathogens rather than directly killing them. This approach is anticipated to exert less selective pressure for the development of drug resistance compared to traditional antibiotics. This compound functions as a prodrug, and upon entering the bacterial cell, it is converted to its active form, which allosterically modifies lysine residues in QseC. This modification impairs the sensor kinase's function, thereby inhibiting the expression of a wide array of virulence factors in various Gram-negative pathogens.

These application notes provide detailed protocols for the use of this compound in in vitro bacterial culture to study its effects on bacterial virulence, including gene expression and biofilm formation.

Mechanism of Action

Signaling Pathway of QseC Inhibition by this compound

Caption: QseC signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various bacterial pathogens.

Table 1: In Vitro Efficacy of this compound on Virulence Gene Expression

| Pathogen | Gene(s) Affected | This compound Concentration | Fold Change in Expression | Reference(s) |

| Escherichia coli O157:H7 (EHEC) | ler, tir, stx2a | 5 nM | Significant decrease | |

| Escherichia coli O157:H7 (EHEC) | ler, stx2a | 5 pM | Inhibition | |

| Salmonella Typhimurium | sifA | 50 nM | Decreased expression | |

| Francisella tularensis | Virulence genes | 5 pM | Decreased expression |

Table 2: Effect of this compound on Biofilm Formation

| Pathogen | This compound Concentration | % Reduction in Biofilm | Reference(s) |

| Enteroaggregative E. coli (EAEC) O104:H4 | 5 nM | 37% | |

| Uropathogenic E. coli (UPEC) UTI89 | 5 nM | 35% | |

| Uropathogenic E. coli (UPEC) CFT073 | 5 nM | 8% (not significant) |

Table 3: In Vivo Efficacy of this compound

| Pathogen | Animal Model | Dosage | Outcome | Reference(s) |

| Salmonella Typhimurium | Mouse | 20 mg/kg (single dose) | Increased survival | |

| Francisella tularensis | Mouse | 20 mg/kg (single dose) | Increased survival | |

| Salmonella Typhimurium | Mouse | 20 mg/kg (oral) | 80% survival at 24h vs. 30% in untreated | |

| Francisella tularensis | Mouse | 20 mg/kg (oral) | 80% survival at 9 days vs. 10% in untreated |

Experimental Protocols

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow.

Protocol 1: Bacterial Growth Curve Assay

This protocol is to confirm that this compound does not inhibit bacterial growth, a key feature of its antivirulence mechanism.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare an overnight culture of the bacterial strain in the appropriate medium.

-

Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.

-

In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

-

Add this compound to the desired final concentrations (e.g., 5 nM, 50 nM, 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Include a vehicle control (DMSO only) and a no-treatment control.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.

-

Measure the OD₆₀₀ at regular intervals (e.g., every hour) for up to 24 hours using a microplate reader.

-

Plot the OD₆₀₀ values against time to generate growth curves.

Protocol 2: Virulence Gene Expression Analysis by qRT-PCR

This protocol measures the effect of this compound on the transcription of specific virulence genes.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target virulence genes and a housekeeping gene (for normalization)

Procedure:

-

Grow the bacterial culture to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Treat the culture with the desired concentration of this compound or DMSO (vehicle control) and continue incubation to late-logarithmic phase.

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA from the bacterial pellets using a suitable RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the results using the ΔΔCt method, normalizing the expression of the target virulence genes to the expression of a housekeeping gene.

Protocol 3: Biofilm Formation Assay

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

96-well polystyrene microplate

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

Procedure:

-

Dilute an overnight bacterial culture in fresh medium.

-

Add 200 µL of the diluted culture to the wells of a 96-well microplate.

-

Add this compound to the desired final concentrations. Include a vehicle control.

-

Incubate the plate without shaking at an appropriate temperature for 24-48 hours to allow for biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

-

Stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes at room temperature.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the stain from the biofilms by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 4: Cytotoxicity Assay

This protocol is to confirm the low toxicity of this compound against mammalian cells.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

96-well cell culture plate

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

Procedure:

-

Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

-

Incubate the plate for 24-48 hours in a CO₂ incubator.

-

Assess cell viability using a suitable assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable research tool for studying bacterial virulence and the development of novel antivirulence therapies. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this compound on bacterial cultures. Researchers are encouraged to optimize these protocols for their specific bacterial strains and experimental conditions.

Application Notes and Protocols for LED209 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Data Presentation

A summary of the key quantitative data for LED209 is provided in Table 1 for easy reference.

Table 1: Quantitative Data for this compound

| Property | Value |

| Molecular Weight | 383.5 g/mol [5] |

| CAS Number | 245342-14-7[5] |

| Solubility in DMSO | Up to 250 mg/mL (651.91 mM)[6] |

| Recommended Stock Solution Concentration | 10-50 mM |

| Typical In Vitro Working Concentration | 5 pM - 100 nM[5][6][7] |

| Storage of Powder | -20°C for up to 3 years[6] |

| Storage of Stock Solution in DMSO | -80°C for up to 2 years; -20°C for up to 1 year[6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Optional: Sonicator or water bath

Procedure:

-

Determine the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the molecular weight of this compound (383.5 g/mol ).

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 383.5 g/mol * 1000 mg/g = 3.835 mg

-

-

Weighing this compound: Carefully weigh out 3.835 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Adding DMSO: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

-

Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

-

If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.

-

-

Storage:

-

Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6]

-

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol provides a general guideline for diluting the this compound stock solution to a working concentration for use in cell-based or biochemical assays. It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced artifacts (typically ≤ 0.1%).

Procedure:

-

Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions (if necessary): If very low working concentrations (e.g., in the pM or nM range) are required, perform serial dilutions of the stock solution in DMSO.

-

Final Dilution into Assay Medium:

-

Directly add the appropriate volume of the this compound stock solution (or a diluted intermediate) to the pre-warmed assay medium (e.g., bacterial culture broth, cell culture medium) to achieve the desired final concentration.

-

For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of the assay medium.

-

Mix thoroughly by gentle pipetting or vortexing.

-

-

Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the this compound-treated samples.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: QseC signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. file.selleckchem.com [file.selleckchem.com]

- 7. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]

Application Notes and Protocols: LED209 in Biofilm Formation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

LED209 acts as a prodrug that allosterically modifies the QseC sensor kinase.[5] This modification prevents the binding of signaling molecules, thereby inhibiting the autophosphorylation of QseC and the subsequent phosphorylation of its cognate response regulator, QseB.[1] The QseBC two-component system is integral to the regulation of a wide array of virulence genes. Consequently, the inhibition of this system by this compound leads to a significant decrease in the expression of genes responsible for motility, toxin production, and the formation of biofilms.[2][5]

Applications in Biofilm Research

This compound has demonstrated efficacy in reducing biofilm formation across a range of clinically significant Gram-negative bacteria. This makes it a valuable tool for studying the role of QseC-mediated signaling in biofilm development and for screening potential anti-biofilm therapeutics.[4][5]

Quantitative Data Summary

The following table summarizes the reported effects of this compound on biofilm formation in various bacterial strains.

| Bacterial Strain | This compound Concentration | Biofilm Reduction (%) | Reference |

| Enteroaggregative E. coli (EAEC) O104:H4 | 5 nM | 37% | [5] |

| Uropathogenic E. coli (UPEC) UTI89 | 5 nM | 35% | [5] |

| Uropathogenic E. coli (UPEC) CFT073 | 5 nM | 8% (not significant) | [5] |

| UPEC clinical isolate 6 | 5 nM | 43% | [5] |

| UPEC clinical isolate 8 | 5 nM | 48% | [5] |

| UPEC clinical isolate 25 | 5 nM | 43% | [5] |

| Pseudomonas clinical isolate 18 | 5 nM | 26% | [5] |

| Klebsiella clinical isolate 20 | 5 nM | 21% | [5] |

Experimental Protocols

Protocol 1: In Vitro Biofilm Formation Inhibition Assay using Crystal Violet

This protocol details a standard method to assess the ability of this compound to inhibit biofilm formation in a 96-well plate format.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Sterile 96-well flat-bottom polystyrene plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid in water

-

Plate reader capable of measuring absorbance at OD600

Procedure:

-

Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight under suitable conditions (e.g., 37°C with shaking).

-

Assay Preparation: The following day, dilute the overnight culture 1:100 in fresh medium.

-

Treatment Addition: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Add the desired concentration of this compound to the test wells and an equivalent volume of DMSO to the control wells. It is recommended to test a range of this compound concentrations.

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining unattached bacteria.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three times with PBS.

-

Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Transfer the solubilized crystal violet to a new 96-well plate and measure the absorbance at OD600 using a plate reader.

-

Data Analysis: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [1 - (OD600 of treated well / OD600 of control well)] x 100

Visualizations

Caption: QseC signaling pathway and its inhibition by this compound.

Caption: Workflow for the crystal violet biofilm inhibition assay.

References

- 1. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. QseC Signaling in the Outbreak O104:H4 Escherichia coli Strain Combines Multiple Factors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Virulence Gene Expression Using LED209

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of LED209

Diagram of the QseC Signaling Pathway and Inhibition by this compound

Caption: QseC signaling pathway and its inhibition by this compound.

Data Presentation

Table 1: Effect of this compound on Virulence Gene Expression in EHEC

| Gene | Function | Treatment | Fold Change in Expression (relative to untreated) | Reference |

| ler | Master regulator of the LEE pathogenicity island | 5 nM this compound | ~0.25 | [1] |

| tir | Translocated intimin receptor | 5 nM this compound | ~0.30 | [1] |

| stx2a | Shiga toxin 2a subunit | 5 nM this compound | ~0.40 | [1] |

Table 2: Effect of this compound on Virulence Gene Expression in Salmonella Typhimurium

| Gene | Function | Treatment | Fold Change in Expression (relative to untreated) | Reference |

| sifA | Required for systemic disease | This compound (concentration not specified) | Significant decrease | [4] |

Table 3: Effect of this compound on Virulence Gene Expression in Francisella tularensis

| Gene | Function | Treatment | Fold Change in Expression (relative to untreated) | Reference |

| qseC | Sensor kinase | 5 pM this compound | Decreased | [4] |

| FPI genes | Pathogenicity island genes | Not specified | Decreased | [5][6] |

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) to Measure Virulence Gene Expression

This protocol details the steps to quantify the effect of this compound on the expression of key virulence genes in Gram-negative bacteria.

1. Bacterial Culture and Treatment: a. Grow the bacterial strain of interest (e.g., EHEC, Salmonella) overnight in Luria-Bertani (LB) broth at 37°C with shaking. b. Dilute the overnight culture 1:100 into fresh LB broth. c. Add this compound to the desired final concentration (e.g., 5 nM for EHEC). For the control, add an equivalent volume of the vehicle (e.g., DMSO). d. Incubate the cultures at 37°C with shaking to the desired growth phase (e.g., late logarithmic phase).

2. RNA Extraction: a. Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). b. Discard the supernatant and immediately process the pellet for RNA extraction using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

3. cDNA Synthesis: a. Synthesize cDNA from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with random primers or gene-specific primers, following the manufacturer's protocol.

4. qRT-PCR: a. Prepare the qRT-PCR reaction mixture using a suitable SYBR Green master mix. b. Add the cDNA template and gene-specific primers for the target virulence genes (e.g., ler, tir, stx2a for EHEC) and a housekeeping gene (e.g., rpoA) for normalization. c. Perform the qRT-PCR using a real-time PCR detection system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s). d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.